1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(3,4-dichlorophenyl)urea
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Description
1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C20H19Cl2N3O2 and its molecular weight is 404.29. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- Cleavage to Secondary Amines : Research has demonstrated techniques for cleaving similar tetrahydroisoquinoline compounds to yield secondary amines, highlighting synthetic pathways that may be applicable to compounds like the one (Kim, Lee, & Wiegrebe, 1984).
- Biginelli-type Synthesis : Studies on the Biginelli-type synthesis involving similar structures have led to novel compounds, indicating potential for diverse synthetic applications (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Pharmacological Properties
- Dopaminomimetic Property : Investigations into tetrahydroisoquinoline derivatives have explored their ability to inhibit dopamine uptake or exhibit dopaminomimetic properties, suggesting potential therapeutic applications (Zára-Kaczián et al., 1986).
Anion Complexation
- Ligand for Anion Complexation : Macrocyclic bis(ureas) based on similar chemical frameworks have been synthesized for anion complexation, pointing towards potential applications in selective ion recognition and sensor technologies (Kretschmer, Dittmann, & Beck, 2014).
Electrophilic Reactions
- Activation and Electrophilic Reactions : Activation of isoquinolines by strong acids leading to N,C-diprotonated dications involved in reactions with weak nucleophiles showcases the reactivity of such compounds under superacidic conditions (Koltunov, Prakash, Rasul, & Olah, 2007).
TRPV1 Antagonists
- Potent TRPV1 Antagonists : Chroman and tetrahydroquinoline ureas have been identified as potent TRPV1 antagonists, offering insights into the development of new therapeutic agents for pain management (Schmidt et al., 2011).
Properties
IUPAC Name |
1-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-17-6-5-16(10-18(17)22)24-20(27)23-15-4-3-12-7-8-25(11-14(12)9-15)19(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNARLQYPPPCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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